molecular formula C6H12ClF2NO B2630022 2,6-Bis(fluoromethyl)morpholine hcl CAS No. 1454650-20-4

2,6-Bis(fluoromethyl)morpholine hcl

Cat. No. B2630022
M. Wt: 187.61
InChI Key: RFTSKJATNJVMAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, including “2,6-Bis(fluoromethyl)morpholine HCl”, has seen significant progress. The synthesis is often performed in a stereoselective manner and using transition metal catalysis . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of “2,6-Bis(fluoromethyl)morpholine HCl” is C6H12ClF2NO . Its average mass is 187.615 Da and its mono-isotopic mass is 187.057541 Da .

Scientific Research Applications

1. Synthesis and Chemical Applications

Tertiary, morpholine-derived, fluoroalkyl amides, which include compounds like 2,6-Bis(fluoromethyl)morpholine HCl, have been used as efficient, readily accessible, bench-stable surrogates of fluoroalkyl aldehydes. This discovery has been applied to the one-pot synthesis of symmetrical and unsymmetrical meso-fluoroalkylated bis(heteroaryl)methanes. The methodology developed is significant for introducing a fluoromethylated carbon bridge in various chemical structures, such as a fluorine-decorated bispyrromethane skeleton and an α-alkylated BODIPY core (Czerwiński, Grzeszczyk, & Furman, 2022).

2. Organic Light-Emitting Devices (OLEDs)

In the field of OLEDs, compounds like 2,6-Bis(fluoromethyl)morpholine HCl have been used to improve emission efficiency. For instance, 4,4′-bis(9-carbazolyl)-2,2′-dimethyl-biphenyl, with a high triplet energy, was used as the carrier-transporting host for the emissive layer in an OLED, leading to significantly improved efficiency (Tokito, Iijima, Suzuri, Kita, Tsuzuki, & Sato, 2003).

3. Catalysis and Chemical Reactions

Dioxidomolybdenum(VI) complexes with tripodal tetradentate ligands, which may include morpholine derivatives such as 2,6-Bis(fluoromethyl)morpholine HCl, have been synthesized for catalytic oxygen atom transfer and oxidation reactions. These complexes have shown potential in catalyzing reactions like the transformation of benzoin to benzil and the oxidation of pyrogallol (Maurya, Uprety, & Avecilla, 2016).

4. Anion Binding and Sensing

Certain ligands, including those derived from 2,6-Bis(fluoromethyl)morpholine HCl, have been studied for their ability to bind anions in aqueous solutions. This property is crucial in developing sensors and materials for selective anion detection and separation (Savastano, Bazzicalupi, García-Gallarín, Giorgi, López de la Torre, Pichierri, Bianchi, & Melguizo, 2018).

5. Photocatalytic Activity

Morpholine derivatives, similar to 2,6-Bis(fluoromethyl)morpholine HCl, have been utilized in synthesizing nanoparticles like platinum disulfide (PtS2), which exhibit significant photocatalytic activity. These nanoparticles have been effective in the photocatalytic degradation of organic dyes like methylene blue (Ajibade, Oluwalana, & Andrew, 2020).

properties

IUPAC Name

2,6-bis(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-1-5-3-9-4-6(2-8)10-5;/h5-6,9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTSKJATNJVMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)CF)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(fluoromethyl)morpholine hcl

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